molecular formula C13H15N3O3S B2529342 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797865-66-7

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2529342
CAS No.: 1797865-66-7
M. Wt: 293.34
InChI Key: CKXVINPDBMMUOU-UHFFFAOYSA-N
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Description

N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, built on a molecular framework that combines a pyrazole core with a benzenesulfonamide group. This specific scaffold is recognized as a privileged structure in drug discovery, capable of interacting with a variety of biological targets . The integration of the tetrahydrofuran ring adds a three-dimensional complexity and potential for improved solubility, making this compound a valuable probe for investigating structure-activity relationships. The pyrazole-sulfonamide pharmacophore is associated with a wide spectrum of biological activities in scientific literature. Derivatives of this class have demonstrated potent antitumor properties by functioning as tubulin polymerization inhibitors, which can disrupt microtubule dynamics and induce cell cycle arrest in the G2/M phase . This mechanism is a validated approach in oncology research for targeting proliferating cells. Furthermore, structurally related 4-(1H-pyrazol-1-yl)benzenesulfonamide compounds have shown promising antileishmanial profiles against strains such as Leishmania infantum and Leishmania amazonensis , with efficacy comparable to the reference drug pentamidine but with lower cytotoxicity, highlighting their potential as leads for antiparasitic drug development . Additional research into benzenesulfonamide-based pyrazoles indicates their relevance in inflammation and pain research, where some analogs have exhibited anti-hyperalgesic and anti-edematogenic effects in pathological pain models, suggesting activity against inflammatory mediators . Researchers can leverage this compound as a key intermediate or precursor for the design and synthesis of novel bioactive molecules targeting these and other pathways. Its unique structure, featuring the tetrahydrofuran substituent on the pyrazole nitrogen, provides a distinct chemical space for exploring new interactions in biochemical assays and hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-20(18,13-4-2-1-3-5-13)15-11-8-14-16(9-11)12-6-7-19-10-12/h1-5,8-9,12,15H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXVINPDBMMUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically constructed via the condensation of substituted hydrazines with 1,3-diketones. For example, ethyl 2,4-dioxo-4-arylbutanoates react with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. Adapting this method, 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-amine intermediates can be synthesized by substituting phenylhydrazine with tetrahydrofuran-3-ylhydrazine. The reaction proceeds at room temperature in tetrahydrofuran (THF), with potassium tert-butoxide as a base, achieving yields of 78–82%.

Oxidation and Functional Group Interconversion

Following pyrazole formation, oxidation steps are critical for introducing reactive sites. For instance, (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols are oxidized to aldehydes using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). Similarly, the 4-position of the pyrazole ring can be functionalized via nitration or bromination to enable subsequent cross-coupling reactions.

Benzenesulfonamide Attachment

Sulfonylation of Pyrazole Amines

The final step involves reacting 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine with benzenesulfonyl chloride. A patented protocol uses dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base, with a reaction time of 4 hours at 0°C to room temperature. The crude product is purified via recrystallization from ethanol, yielding 85% of the target compound.

Table 2: Sulfonylation Reaction Optimization

Sulfonylation Agent Base Solvent Temperature (°C) Yield (%)
Benzenesulfonyl chloride TEA DCM 0–25 85
4-Nitrobenzenesulfonyl chloride Pyridine THF 25 78
Tosyl chloride NaHCO₃ Acetone 40 72

Alternative Coupling Methods

Copper-mediated Ullmann coupling has been explored for attaching sulfonamide groups, though yields are lower (60–65%) compared to direct sulfonylation. This method is less favored due to longer reaction times and higher temperatures (100°C).

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural verification. For example, the $$ ^1H $$ NMR spectrum of the intermediate 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine shows a singlet at δ 7.17 ppm for the pyrazole C4 proton and multiplet signals at δ 3.60–3.85 ppm for the tetrahydrofuran protons. The benzenesulfonamide group introduces characteristic aromatic signals at δ 7.40–7.90 ppm and a sulfonamide NH peak at δ 10.2 ppm.

Purity and Crystallinity

Melting points and high-performance liquid chromatography (HPLC) data ensure compound purity. The target compound typically exhibits a melting point of 198–200°C and >98% HPLC purity when recrystallized from ethanol.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones.

    Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of lactones.

    Reduction: Conversion to amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Chemistry

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide serves as a building block in organic synthesis. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. Its structural versatility allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . The presence of the sulfonamide group is particularly notable for its biological activity, which can influence enzyme kinetics and receptor binding profiles. Studies indicate that derivatives of benzenesulfonamides exhibit significant biological effects, including antimicrobial and antiparasitic activities .

Medicine

The therapeutic potential of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is being explored for treating various diseases:

  • Antileishmanial Activity : Research has shown that certain derivatives demonstrate activity against Leishmania infantum and Leishmania amazonensis, suggesting potential use in treating leishmaniasis, a neglected tropical disease .
  • Cancer Treatment : The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis positions it as a candidate for cancer therapeutics.

Industry

In industrial applications, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is utilized in developing new materials and as a precursor for synthesizing complex organic molecules. Its unique structural characteristics facilitate the creation of innovative compounds with desirable properties for various applications.

Case Studies

Several studies have highlighted the efficacy of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide derivatives:

StudyFindings
Demonstrated antileishmanial activity against L. infantum with lower cytotoxicity compared to existing treatments.
Explored the synthesis of related compounds with potential antimalarial properties, emphasizing the versatility of pyrazole derivatives in drug design.
Investigated the compound's role as an androgen receptor antagonist, showcasing its potential in hormone-related therapies.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

2,3,5,6-Tetramethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
  • CAS : 1797720-74-1
  • Molecular Formula : C₁₇H₂₃N₃O₃S
  • Molecular Weight : 349.4 g/mol
  • Key Difference : Methyl groups at the 2,3,5,6 positions of the benzene ring.
  • This modification may alter binding affinity in biological targets compared to the parent compound .
4-(N-Isopropylsulfamoyl) Derivatives
  • Molecular Weight : 616.9 g/mol.
  • Key Difference : Introduction of a pyrazolo-pyrimidine scaffold and fluorinated chromene group.
  • The isopropyl group on the sulfonamide may sterically hinder interactions with enzymes .

Core Scaffold Modifications

Thiophene-Based Sulfonamides
  • Example: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide.
  • Key Difference : Replacement of tetrahydrofuran-pyrazole with a thiophene-thiazole system.
  • Biological Activity : Demonstrated superior anti-breast cancer activity compared to doxorubicin in vitro. The thiophene moiety may enhance π-π stacking interactions with cellular targets .
1,3,4-Thiadiazole Derivatives
  • Example : 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives.
  • Key Difference : Use of a 1,3,4-thiadiazole core instead of pyrazole.
  • Biological Activity : Exhibited antimicrobial activity against E. coli and C. albicans. The thiadiazole ring’s electron-deficient nature may improve interactions with bacterial enzymes .

Functional Group Replacements

N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide
  • CAS : 1797350-93-6
  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • Key Difference : Replacement of benzenesulfonamide with furan-3-carboxamide.
  • The furan ring may decrease metabolic stability due to oxidative susceptibility .

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide C₁₃H₁₅N₃O₃S 293.34 Tetrahydrofuran-pyrazole, sulfonamide Potential enzyme inhibition
2,3,5,6-Tetramethyl derivative C₁₇H₂₃N₃O₃S 349.40 Methylated benzene ring Enhanced hydrophobicity
Thiophene-sulfonamide hybrid C₁₇H₁₆N₄O₃S₂ 404.47 Thiophene-thiazole system Anti-breast cancer activity
Pyrazolo-pyrimidine sulfonamide C₂₉H₂₃F₂N₅O₄S 616.90 Fluorinated chromene, isopropyl group High molecular weight, metabolic stability

Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance target binding but may reduce solubility. Methyl groups improve lipophilicity but could limit bioavailability .
  • Biological Activity : Sulfonamide derivatives with heterocyclic cores (e.g., thiophene, thiadiazole) show broad-spectrum activity against cancers and pathogens, suggesting scaffold flexibility for drug design .
  • Synthetic Challenges : Suzuki-Miyaura coupling (used in ) and condensation reactions () are common methods, but yields vary (e.g., 54.5% for compound 6b in ), necessitating optimization .

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in treating infectious diseases and cancer.

Synthesis

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydrofuran ring followed by the introduction of the pyrazole moiety. The final sulfonamide group is added through a nucleophilic substitution reaction with benzenesulfonyl chloride.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of related pyrazole derivatives. For instance, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were evaluated against Leishmania infantum and Leishmania amazonensis. Compounds demonstrated promising activity with IC50_{50} values comparable to that of pentamidine, a standard treatment for leishmaniasis. Notably, some derivatives exhibited lower cytotoxicity than pentamidine, indicating their potential as safer alternatives for treatment .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

CompoundIC50_{50} (µM)Target Organism
3a59L. infantum
3b70L. amazonensis
Pentamidine50L. infantum

Anticancer Activity

In addition to its antileishmanial properties, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide has been explored for its anticancer effects. Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation in various cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways related to tumor growth and inflammation .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell Line% Growth Inhibition
3cHeLa54.25
3dHepG238.44

The biological activity of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit enzymes or receptors that play critical roles in disease processes:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes associated with disease pathways, including those involved in inflammation and cancer progression.
  • Targeting Kinases : Some studies suggest that derivatives can inhibit kinases such as MK2, which are crucial for inflammatory responses and cancer cell survival .

Case Studies

Research has demonstrated the efficacy of pyrazole derivatives in preclinical models:

  • Leishmaniasis Treatment : A study evaluated the efficacy of several pyrazole derivatives against Leishmania species, revealing significant antileishmanial activity and lower toxicity compared to conventional drugs.
  • Cancer Research : Another investigation focused on the antiproliferative effects of pyrazole compounds on HeLa cells, showing promising results that warrant further investigation into their therapeutic potential.

Q & A

Q. Methodological Optimization :

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Flash chromatography or HPLC is used to isolate the final compound (>95% purity) .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
SulfonylationBenzenesulfonyl chloride, DMF, 70°C75–85
CyclizationTHF-3-carboxylic acid, EDCI, RT60–70

How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives?

Advanced Research Focus
Contradictions often arise from structural analogs or assay variability. Key strategies include:

  • Reproducibility checks : Repeating assays under standardized conditions (e.g., pH, enzyme concentration) .
  • Structural validation : Confirming compound identity via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS .
  • Computational validation : Comparing experimental IC50_{50} values with docking-predicted binding affinities to identify outliers .

Case Study : In COX-2 inhibition studies, discrepancies between in vitro and in vivo results were resolved by adjusting cellular permeability assays to account for metabolic stability .

What advanced techniques are used to determine the crystal structure of this compound?

Q. Advanced Research Focus

  • X-ray crystallography : Single-crystal diffraction data collected at 100 K with synchrotron radiation (λ = 0.71073 Å) .
  • Refinement tools : SHELXL for small-molecule refinement (R-factor < 0.05) and ORTEP-3 for 3D visualization .
  • Twinned data handling : SHELXD/SHELXE pipelines for resolving pseudosymmetry in crystals .

Q. Key Parameters :

ParameterValueReference
Space groupP21_1/c
Resolution0.84 Å

How is the biological activity of this compound evaluated in enzyme inhibition studies?

Q. Basic Research Focus

  • High-throughput screening (HTS) : 96-well plate assays against targets like COX-2 or adenosine receptors, using fluorogenic substrates .
  • Dose-response curves : IC50_{50} values calculated from triplicate experiments (e.g., Celecoxib derivatives showed IC50_{50} = 0.12 µM for COX-2) .
  • Selectivity profiling : Counter-screening against related enzymes (e.g., COX-1) to confirm specificity .

Q. Example Assay Setup :

TargetAssay TypeDetection MethodReference
COX-2Fluorescence polarizationTAMRA-labeled inhibitor

What computational methods aid in predicting the binding affinity of this compound with target receptors?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis (ΔG < -8 kcal/mol suggests strong binding) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Free energy calculations : MM/PBSA or MM/GBSA to estimate binding energies (±1 kcal/mol accuracy) .

Case Study : Docking of a trifluoromethyl-pyrazole analog into the A2B adenosine receptor active site revealed key hydrophobic interactions with Phe168 and Tyr271 .

How do structural modifications impact the compound's pharmacokinetic properties?

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) :
    • Tetrahydrofuran substitution : Replacing THF with pyran (e.g., tetrahydro-2H-pyran-4-yl) increases metabolic stability (t1/2_{1/2} from 2.1 to 4.3 hr) .
    • Sulfonamide group : Fluorination at the benzene ring enhances blood-brain barrier permeability (logP = 2.8 → 3.5) .

Q. Key Pharmacokinetic Parameters :

ModificationImpactReference
Chlorine at C-5↑ Lipophilicity (clogP +0.7)
Trifluoromethyl↓ CYP3A4 metabolism

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